molecular formula C9H9ClN4 B8525916 2-(Chloromethyl)-4-hydrazinylquinazoline CAS No. 61164-83-8

2-(Chloromethyl)-4-hydrazinylquinazoline

Cat. No. B8525916
M. Wt: 208.65 g/mol
InChI Key: UMOMOMGVVBVJQP-UHFFFAOYSA-N
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Patent
US05387585

Procedure details

2.1. 46.0g of 4-chloro-2-(chloromethyl)quinazoline are suspended in 600 ml of absolute tetrahydrofuran. The solution is cooled to 0° C. 23.0 ml of hydrazine hydrate are added dropwise within 5 min., whereby a solution results and the temperature rises to 15° to 20° C. The reaction mixture is stirred at room temperature for 4 h. and then evaporated in a vacuum. The residue is triturated with 0.5 l of dichloromethane and 1 l of a saturated aqueous sodium hydrogen carbonate solution and then filtered. The crystals are washed neutral with water and dried in a vacuum. 38 g of 2-(chloromethyl)-4-hydrazinoquinazoline are obtained. The dichloromethane phase of the filtrate is separated and the aqueous phase is extracted with dichloromethane. By evaporation of the organic phases, there are obtained a further 5.8 g of 2-(chloro-methyl)-4-hydrazinoquinazoline. In total there are obtained 43.8 g of 2-(chloromethyl)-4-hydrazino- quinazoline. M.p. 192° C. (dec.).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH2:12][Cl:13])[N:3]=1.O.[NH2:15][NH2:16]>O1CCCC1>[Cl:13][CH2:12][C:4]1[N:3]=[C:2]([NH:15][NH2:16])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)CCl
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 4 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereby a solution results
CUSTOM
Type
CUSTOM
Details
rises to 15° to 20° C
CUSTOM
Type
CUSTOM
Details
evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue is triturated with 0.5 l of dichloromethane and 1 l of a saturated aqueous sodium hydrogen carbonate solution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals are washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1=NC2=CC=CC=C2C(=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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